![molecular formula C15H16Cl2N2 B14607663 1-{[1-(2,4-Dichlorophenyl)cyclopentyl]methyl}-1H-imidazole CAS No. 61019-55-4](/img/structure/B14607663.png)
1-{[1-(2,4-Dichlorophenyl)cyclopentyl]methyl}-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[1-(2,4-Dichlorophenyl)cyclopentyl]methyl}-1H-imidazole is a synthetic organic compound that belongs to the class of imidazoles. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a 2,4-dichlorophenyl group attached to a cyclopentyl ring, which is further linked to a methyl group and an imidazole ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[1-(2,4-Dichlorophenyl)cyclopentyl]methyl}-1H-imidazole typically involves the following steps:
Formation of the Cyclopentyl Intermediate: The initial step involves the preparation of the cyclopentyl intermediate by reacting 2,4-dichlorobenzyl chloride with cyclopentylmagnesium bromide in the presence of a suitable solvent like tetrahydrofuran (THF).
Imidazole Ring Formation: The cyclopentyl intermediate is then reacted with imidazole in the presence of a base such as potassium carbonate (K2CO3) to form the final product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and continuous flow systems to streamline the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-{[1-(2,4-Dichlorophenyl)cyclopentyl]methyl}-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications.
Wissenschaftliche Forschungsanwendungen
1-{[1-(2,4-Dichlorophenyl)cyclopentyl]methyl}-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Wirkmechanismus
The mechanism of action of 1-{[1-(2,4-Dichlorophenyl)cyclopentyl]methyl}-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact mechanism depends on the specific application and the biological target involved.
Vergleich Mit ähnlichen Verbindungen
- 1-{[1-(2,4-Dichlorophenyl)cyclopentyl]methyl}-1H-benzimidazole
- 1-{[1-(2,4-Dichlorophenyl)cyclopentyl]methyl}-1H-pyrazole
- 1-{[1-(2,4-Dichlorophenyl)cyclopentyl]methyl}-1H-triazole
Comparison: Compared to similar compounds, 1-{[1-(2,4-Dichlorophenyl)cyclopentyl]methyl}-1H-imidazole exhibits unique properties due to the presence of the imidazole ring, which imparts distinct electronic and steric characteristics. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
61019-55-4 |
|---|---|
Molekularformel |
C15H16Cl2N2 |
Molekulargewicht |
295.2 g/mol |
IUPAC-Name |
1-[[1-(2,4-dichlorophenyl)cyclopentyl]methyl]imidazole |
InChI |
InChI=1S/C15H16Cl2N2/c16-12-3-4-13(14(17)9-12)15(5-1-2-6-15)10-19-8-7-18-11-19/h3-4,7-9,11H,1-2,5-6,10H2 |
InChI-Schlüssel |
YCKDAKGXQWACPZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-3-[2-(2,4-dinitroanilino)ethylsulfanyl]propanoic acid](/img/structure/B14607583.png)
![(E)-1-[4-(2-Methylbutyl)phenyl]-2-[4-(octyloxy)phenyl]diazene](/img/structure/B14607602.png)
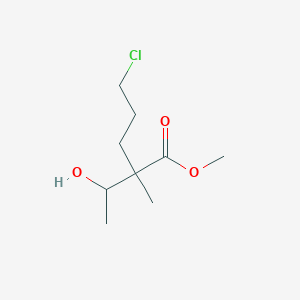
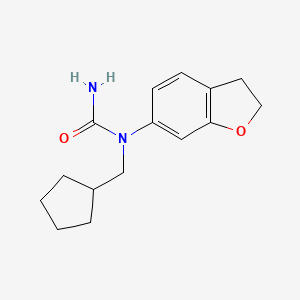
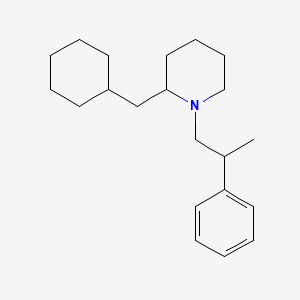

![1H-Pyrazolo[1,5-d]tetrazole-7-carboxylic acid, 1,6-dimethyl-, ethyl ester](/img/structure/B14607628.png)
![Cyclohexanamine, N-[(6-iodo-1,3-benzodioxol-5-yl)methylene]-](/img/structure/B14607639.png)
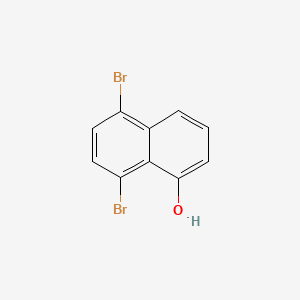
![1-[4-(Dimethylamino)phenyl]-3-(2-hydroxyphenyl)prop-2-en-1-one](/img/structure/B14607644.png)
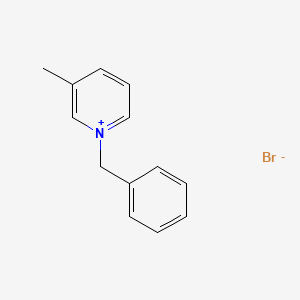

![N-[(4-fluorophenyl)methyl]heptan-2-amine;hydrochloride](/img/structure/B14607665.png)
![2-[(E)-(2,4,6-Trianilinopyrimidin-5-yl)diazenyl]benzoic acid](/img/structure/B14607669.png)
